molecular formula C22H18O13 B12320374 12-Methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione

12-Methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione

Cat. No.: B12320374
M. Wt: 490.4 g/mol
InChI Key: MSBCRZZTWJVLJV-UHFFFAOYSA-N
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Description

Nyssoside is a natural glycoside compound primarily found in plants of the family Nyssaceae. It consists of a glycoside group and a sugar molecule, featuring a benzene ring and a pyran ring in its chemical structure. Nyssoside is known for its bitter taste and slightly acidic nature. This compound has garnered attention due to its diverse applications in the medical field, including its antibacterial, anti-inflammatory, and antioxidant properties .

Preparation Methods

Nyssoside is typically extracted from plants of the Nyssaceae family. The preparation process involves several steps:

Chemical Reactions Analysis

Nyssoside undergoes various chemical reactions, including:

Scientific Research Applications

Nyssoside has a wide range of scientific research applications:

Comparison with Similar Compounds

Nyssoside is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:

    Ellagic Acid: Like Nyssoside, ellagic acid exhibits antioxidant and antibacterial properties.

    Quercetin: Quercetin is another flavonoid with antioxidant and anti-inflammatory properties.

    Rutin: Rutin shares some similarities with Nyssoside in terms of its glycoside structure and biological activities.

Properties

IUPAC Name

12-methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O13/c1-29-16-9(32-22-15(26)14(25)13(24)10(4-23)33-22)3-7-11-12-6(20(27)34-18(11)16)2-8-17(31-5-30-8)19(12)35-21(7)28/h2-3,10,13-15,22-26H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBCRZZTWJVLJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3=C1OC(=O)C4=CC5=C(C(=C43)OC2=O)OCO5)OC6C(C(C(C(O6)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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